2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
Overview
Description
2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound features a benzoic acid core substituted with a nitro group at the 5-position and a sulfanyl group linked to a 3-methoxypropyl chain at the 2-position . It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid derivatives.
Nitration: The benzoic acid derivative undergoes nitration to introduce the nitro group at the 5-position.
Thioether Formation: The nitrobenzoic acid is then reacted with 3-methoxypropyl thiol under suitable conditions to form the sulfanyl linkage.
Chemical Reactions Analysis
2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid include:
2-[(3-Methoxypropyl)sulfanyl]-4-nitrobenzoic acid: Differing in the position of the nitro group.
2-[(3-Methoxypropyl)sulfanyl]-5-chlorobenzoic acid: Substituting the nitro group with a chlorine atom.
2-[(3-Methoxypropyl)sulfanyl]-5-aminobenzoic acid: Featuring an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-methoxypropylsulfanyl)-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-17-5-2-6-18-10-4-3-8(12(15)16)7-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARNQMQYSOTZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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